2-Amino-5-methylbenzene-1-thiol hydrochloride
Overview
Description
2-Amino-5-methylbenzene-1-thiol hydrochloride is an organic compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 g/mol . It is a derivative of benzene, featuring an amino group at the second position, a methyl group at the fifth position, and a thiol group at the first position, with an additional hydrochloride group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylbenzene-1-thiol hydrochloride typically involves the following steps:
Nitration: The starting material, toluene, undergoes nitration to form 2-nitro-5-methyltoluene.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-amino-5-methyltoluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methylbenzene-1-thiol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-Amino-5-methylbenzene-1-thiol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-methylbenzene-1-thiol hydrochloride involves its interaction with various molecular targets and pathways:
Thiol Group: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Amino Group: The amino group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzenethiol: Lacks the hydrochloride group but has similar chemical properties.
2-Amino-4-methylbenzenethiol: Differs in the position of the methyl group.
2-Amino-5-chlorobenzenethiol: Contains a chlorine atom instead of a methyl group.
Uniqueness
2-Amino-5-methylbenzene-1-thiol hydrochloride is unique due to the presence of both an amino and a thiol group on the benzene ring, along with a hydrochloride group, which enhances its solubility and reactivity in various chemical and biological systems .
Properties
IUPAC Name |
2-amino-5-methylbenzenethiol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXXPQXPRYHMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601409 | |
Record name | 2-Amino-5-methylbenzene-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39484-01-0 | |
Record name | 2-Amino-5-methylbenzene-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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